molecular formula C26H23N3O2 B2724952 7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-31-6

7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2724952
CAS No.: 866728-31-6
M. Wt: 409.489
InChI Key: PYJGCEBSEMQNKM-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional methoxy and phenyl substituents. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of specific double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Sodium methoxide, sodium ethoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with carboxyl or hydroxyl groups, while reduction can lead to fully hydrogenated pyrazoloquinoline compounds.

Scientific Research Applications

7,8-Dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic molecules and is used in the study of reaction mechanisms and catalysis.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development.

    Medicine: Research into the compound’s pharmacological effects has shown promise in the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows for selective binding to specific molecular targets.

    Industry: The compound is used in the development of new materials with specific electronic, optical, or mechanical properties. Its versatility makes it suitable for applications in the fields of electronics, photonics, and materials science.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in antiproliferative effects on cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as quinine, chloroquine, and ciprofloxacin share the quinoline scaffold and exhibit diverse biological activities.

    Pyrazole derivatives: Compounds like celecoxib and rimonabant contain the pyrazole ring and are known for their anti-inflammatory and appetite-suppressant properties.

Uniqueness

7,8-Dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups and fused ring system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets sets it apart from other similar compounds.

Biological Activity

7,8-Dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazoloquinolines. Its unique structure and functional groups contribute to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Value
Molecular Formula C₂₆H₂₂N₄O₂
Molecular Weight 430.48 g/mol
IUPAC Name This compound

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazoloquinoline derivatives. For instance, derivatives with similar structures have shown significant inhibition of cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways related to cell survival and death .

A recent study evaluated a series of pyrazoloquinoline derivatives for their anticancer activity against different cancer cell lines. The results indicated that some compounds exhibited IC50 values in the micromolar range against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines, suggesting that this compound may share similar activity due to its structural characteristics .

Antimicrobial Activity

Research has highlighted the potential antimicrobial effects of pyrazoloquinoline derivatives. The compound has been tested against various bacterial strains and fungi. In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

For example, a study reported that specific modifications to the pyrazoloquinoline structure enhanced its antibacterial efficacy against both Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar properties.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazoloquinolines have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition of NO production is linked to the suppression of inducible nitric oxide synthase (iNOS) and COX-2 expression .

In a comparative study, derivatives were evaluated for their ability to reduce inflammation markers in vitro. The results indicated that some compounds demonstrated significant anti-inflammatory activity, which may be attributed to their ability to modulate inflammatory pathways effectively .

Case Studies

  • Anticancer Efficacy : A compound structurally similar to this compound was tested for its effects on A498 renal cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment.
  • Antibacterial Activity : In a study assessing the antibacterial properties against Staphylococcus aureus and Escherichia coli, a derivative exhibited MIC values ranging from 32 µg/mL to 64 µg/mL, indicating moderate antibacterial activity.

Properties

IUPAC Name

7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-17-9-11-18(12-10-17)15-29-16-21-25(19-7-5-4-6-8-19)27-28-26(21)20-13-23(30-2)24(31-3)14-22(20)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJGCEBSEMQNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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